Benzenamine, 5-chloro-2-phenoxy-, hydrochloride
Description
Benzenamine, 5-chloro-2-phenoxy-, hydrochloride is a substituted aniline derivative characterized by a chlorine atom at the 5-position and a phenoxy group (-O-C₆H₅) at the 2-position of the benzene ring, forming a hydrochloride salt. This structural configuration enhances its solubility in polar solvents compared to the free base form. The compound’s reactivity and applications are influenced by the electron-withdrawing chlorine and the bulky phenoxy substituent, which may affect its interactions in chemical or biological systems.
Properties
CAS No. |
6259-38-7 |
|---|---|
Molecular Formula |
C12H10ClNO.ClH C12H11Cl2NO |
Molecular Weight |
256.12 g/mol |
IUPAC Name |
5-chloro-2-phenoxyaniline;hydrochloride |
InChI |
InChI=1S/C12H10ClNO.ClH/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10;/h1-8H,14H2;1H |
InChI Key |
QKIGADSBXMJRPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N.Cl |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis via Substituted Aniline Precursors and Hydrochloride Formation
The most straightforward synthetic approach involves the preparation of 5-chloro-2-(phenoxy)aniline derivatives followed by conversion to the hydrochloride salt. The general procedure includes:
- Step 1: Synthesis of 5-chloro-2-(phenoxy)aniline via nucleophilic aromatic substitution or coupling reactions using appropriate halogenated phenol and aniline precursors.
- Step 2: Treatment of the free base aniline with hydrochloric acid under controlled temperature and pH conditions to form the hydrochloride salt.
This method is supported by bench-scale synthesis data indicating that controlled reaction parameters (temperature, pH) are critical to obtaining a pure and stable hydrochloride salt suitable for further applications.
Microwave-Assisted Synthesis Using Halogenated Phenoxy Aniline Precursors
Recent advances include microwave-assisted organic synthesis (MAOS) techniques that accelerate the formation of the substituted benzenamine core:
- Microwave irradiation enhances reaction rates and yields by providing rapid and uniform heating.
- Halogenated phenoxy aniline precursors, such as 2-(2-chlorophenoxy)aniline, are reacted under microwave conditions to afford the desired substituted aniline intermediate.
- Subsequent acidification with hydrochloric acid yields the hydrochloride salt.
This method offers advantages in terms of reaction speed, reduced solvent usage, and improved purity.
Multi-Step Synthesis via Phenoxybenzamine Intermediates (Patent-Based Process)
A detailed patented synthetic route for phenoxybenzamine hydrochloride, closely related structurally to benzenamine, 5-chloro-2-phenoxy-, hydrochloride, provides insights into advanced preparation strategies:
| Step | Reaction Details | Conditions | Outcome |
|---|---|---|---|
| 1 | Reaction of N-(phenoxyisopropyl)-ethanolamine with benzyl chloride in ethanol with sodium bicarbonate | 25-30°C, reflux 20 h at 78-80°C | Formation of N-(phenoxyisopropyl)-N-benzyl ethanolamine |
| 2 | Addition of thionyl chloride to the above intermediate in dichloromethane | 0-5°C addition, stirred 2 h at 25-30°C | Conversion to hydrochloride salt precursor |
| 3 | Concentration and recrystallization in acetone | 25-30°C, drying at 45-50°C under vacuum | Pure phenoxybenzamine hydrochloride solid (>99% purity by HPLC) |
This process emphasizes careful temperature control, use of chlorinating agents (thionyl chloride), and solvent selection (dichloromethane, acetone) for high purity and yield.
Preparation of 5-Chloro-2-Aminophenol as a Key Intermediate
The synthesis of 5-chloro-2-aminophenol, a critical intermediate for the phenoxy substitution, involves:
- Chlorination of benzoxazolone (benzoxazolin-2-one) in aqueous media using alkali metal hypochlorites or chlorine with inorganic peroxides (e.g., hydrogen peroxide) under acidic conditions.
- Hydrolytic cleavage of 6-chlorobenzoxazolone intermediate to yield 5-chloro-2-aminophenol with high selectivity.
- Reaction parameters: pH 0–3 (preferably 1–2), temperatures 50–70°C for chlorination, and 100–170°C for hydrolysis.
- Purification steps include filtration, pH adjustment, activated carbon treatment, and recrystallization.
This aqueous-based method avoids organic solvents during chlorination, improving environmental and safety profiles while maintaining high yield and purity (~85% purity for intermediate).
Comparative Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Direct Hydrochloride Formation from Aniline Precursors | Simple acid-base reaction | Straightforward, scalable | Requires pure aniline precursor |
| Microwave-Assisted Synthesis | Rapid, energy-efficient | Short reaction times, cleaner reaction | Requires specialized equipment |
| Multi-Step Phenoxybenzamine Route (Patent) | High purity, controlled chlorination | High yield, pharmaceutical grade | Multi-step, longer process |
| Aqueous Chlorination-Hydrolysis for Aminophenol Intermediate | Green chemistry approach | Avoids organic solvents, selective | Requires precise pH and temperature control |
Experimental Data and Yields
Notes on Reaction Conditions and Solvent Choices
- Solvent choices include ethanol, dichloromethane, acetone, and water depending on the step and desired purity.
- Acidic conditions are critical for hydrochloride salt formation and intermediate hydrolysis.
- Temperature control is essential to avoid side reactions and degradation, especially during chlorination and hydrolysis steps.
- Use of chlorinating agents like thionyl chloride requires careful handling due to toxicity and reactivity.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 5-chloro-2-phenoxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for further substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Agents
Recent research has focused on the potential of benzenamine derivatives as selective inhibitors for cancer treatment. A study synthesized substituted aryl benzylamines, demonstrating that modifications to the benzylamine template could enhance biological activity against prostate cancer cells. The structure-activity relationship (SAR) analysis indicated that specific substitutions could significantly improve the efficacy of these compounds as therapeutic agents .
2. Dermatological Formulations
Benzenamine derivatives are also explored in cosmetic formulations due to their skin compatibility and effectiveness. The safety and effectiveness of new cosmetic products containing such compounds are rigorously evaluated through in vivo studies, including patch tests on human skin. These studies ensure compliance with regulatory standards set by authorities such as the European Union .
Agrochemical Applications
1. Herbicides and Pesticides
The compound is recognized for its role as an intermediate in the synthesis of various agrochemicals, including herbicides and insecticides. Its ability to inhibit specific biological pathways makes it valuable in developing crop protection agents. The high purity and selectivity achieved during synthesis are critical for ensuring the effectiveness of these agrochemicals in agricultural applications .
Toxicological Profile
The safety profile of benzenamine, 5-chloro-2-phenoxy-, hydrochloride has been assessed through various toxicological studies. It is classified as harmful if swallowed and can cause skin irritation . Understanding these properties is essential for developing safe formulations in both pharmaceutical and cosmetic industries.
Data Tables
| Application Area | Description | Examples |
|---|---|---|
| Pharmaceuticals | Anticancer agents | Inhibitors for prostate cancer |
| Cosmetics | Skin formulations | Moisturizers, anti-aging products |
| Agrochemicals | Crop protection | Herbicides, insecticides |
Case Studies
Case Study 1: Anticancer Research
A recent study highlighted the development of a novel benzylamine derivative that showed promising results as a prostate cancer therapeutic. The compound was engineered to enhance binding affinity to cancer cell receptors, resulting in reduced tumor growth in preclinical models.
Case Study 2: Cosmetic Safety Evaluation
A new moisturizer incorporating benzenamine derivatives underwent extensive safety testing before market release. Clinical trials demonstrated significant improvements in skin hydration without adverse reactions, supporting its use in dermatological applications.
Mechanism of Action
The mechanism of action of Benzenamine, 5-chloro-2-phenoxy-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Benzenamine, 5-chloro-2-phenoxy-, hydrochloride with structurally analogous compounds, focusing on substituent effects, molecular properties, and regulatory considerations:
Key Findings:
Substituent Effects: Chlorine Position: Chlorine at the 5-position (as in the target compound) vs. 4-position (e.g., 4-chloro-2-methylbenzenamine) alters electronic distribution, impacting reactivity in aromatic substitution reactions . Phenoxy vs.
Physicochemical Properties: Hydrochloride salts generally exhibit higher solubility in water than free bases. The phenoxy group’s hydrophobicity may slightly reduce solubility compared to methyl or unsubstituted analogs . Molecular weight increases with additional substituents (e.g., 298.58 g/mol for 5-chloro-2-(4-chlorophenoxy)- vs. ~272.13 g/mol for the target compound) .
Compounds with multiple halogens (e.g., 5-chloro-2-(4-chlorophenoxy)-) may face stricter disposal regulations under EPA guidelines .
Environmental Stability: Phenoxy-substituted derivatives may persist longer in aquatic systems due to reduced biodegradability compared to methyl-substituted analogs .
Biological Activity
Benzenamine, 5-chloro-2-phenoxy-, hydrochloride (CAS Number: 6259-38-7) is a compound of significant interest in various biological and chemical research fields. This article provides an overview of its biological activity, including mechanisms of action, applications, and comparative studies with similar compounds.
The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, influencing the activity of these target molecules. This interaction can modulate signal transduction pathways and various metabolic processes, making it a valuable candidate for therapeutic applications.
Applications in Research
This compound has been investigated for several potential applications:
- Chemistry : It serves as an intermediate in synthesizing various organic compounds.
- Biology : The compound is employed in studies focusing on enzyme interactions and protein binding.
- Medicine : It is being explored for its potential therapeutic properties, particularly in drug synthesis.
- Industry : The compound finds utility in producing dyes, pigments, and other industrial chemicals.
Biological Activity
Recent studies have highlighted the compound's potential biological activities:
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. This makes it a candidate for developing new antimicrobial agents.
- Anticancer Activity : Preliminary investigations suggest that this compound may possess anticancer properties. Studies have shown that its derivatives can induce apoptosis in cancer cell lines, demonstrating dose-dependent cytotoxic effects .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, which may contribute to its therapeutic potential in treating diseases linked to enzyme dysregulation .
Comparative Studies
A comparative analysis with similar compounds reveals the unique attributes of this compound:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Benzenamine, 4-chloro-2-phenoxy-, hydrochloride | Moderate anticancer activity | Similar enzyme interaction profile |
| Benzenamine, 5-chloro-2-(2-chlorophenoxy)-, hydrochloride | Enhanced antimicrobial properties | Increased binding affinity due to additional substituents |
The unique substitution pattern on the benzene ring of this compound contributes to its distinct chemical and physical properties compared to these analogous compounds.
Case Studies
Several case studies have explored the biological efficacy of Benzenamine derivatives:
- Study on Anticancer Activity : A study demonstrated that derivatives of this compound showed significant cytotoxicity against MCF-7 breast cancer cells with IC50 values ranging from 0.65 to 2.41 µM. Flow cytometry analysis confirmed that these compounds induced apoptosis effectively .
- Enzyme Inhibition Study : Another investigation revealed that certain derivatives selectively inhibited human carbonic anhydrases (hCA), showcasing their potential as therapeutic agents in cancer treatment due to their ability to target specific enzymes involved in tumor growth .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing Benzenamine, 5-chloro-2-phenoxy-, hydrochloride?
- Methodology : Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, reacting 5-chloro-2-phenoxyaniline with hydrochloric acid under reflux in polar solvents (e.g., ethanol or methanol) to form the hydrochloride salt. Reaction parameters such as temperature (60–80°C), solvent purity, and stoichiometric ratios of HCl are critical for yield optimization. Post-synthesis purification via recrystallization or column chromatography is recommended to remove unreacted precursors .
| Key Parameters | Typical Conditions |
|---|---|
| Solvent | Ethanol/Methanol |
| Temperature | Reflux (~78–80°C) |
| Reaction Time | 4–6 hours |
| Purification | Recrystallization |
Q. Which spectroscopic techniques are most effective for structural confirmation?
- Methodology :
- NMR Spectroscopy : 1H and 13C NMR can confirm the aromatic proton environment, chlorine substitution, and phenoxy group positioning. For example, downfield shifts in aromatic protons near electronegative substituents (Cl, O) are diagnostic .
- IR Spectroscopy : Peaks at ~2500–3000 cm⁻¹ (N–H stretch for amine hydrochloride) and ~1250 cm⁻¹ (C–O–C stretch of phenoxy group) are characteristic .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ for C₁₂H₁₀Cl₂NO).
Q. How does the hydrochloride salt form affect solubility and stability compared to the free base?
- Methodology : The hydrochloride salt enhances water solubility due to ionic interactions, facilitating biological assays. Stability tests (TGA/DSC) show improved thermal stability compared to the free base. Hygroscopicity assessments under controlled humidity (e.g., 40–60% RH) are recommended for storage protocols .
Advanced Research Questions
Q. How can computational chemistry predict reactivity in nucleophilic substitution reactions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and reactive sites. For instance, the electron-withdrawing phenoxy group at position 2 directs electrophilic attacks to specific aromatic positions. Solvent effects (PCM models) and transition-state analysis further refine reaction pathways .
Q. What strategies resolve discrepancies between theoretical and experimental NMR spectra?
- Methodology :
- Impurity Analysis : Use HPLC or GC-MS to detect side products (e.g., unreacted aniline or hydrolysis byproducts) .
- Solvent/Isotope Effects : Simulate DMSO-d6 or CDCl3 solvent shifts using software like ACD/Labs or MestReNova.
- Conformational Sampling : Molecular dynamics (MD) simulations account for rotational isomers affecting peak splitting .
Q. What challenges arise in establishing structure-activity relationships (SAR) for derivatives?
- Methodology :
- Synthetic Variability : Systematic modification of substituents (e.g., replacing Cl with F or varying phenoxy groups) requires regioselective synthesis techniques .
- Biological Assays : Correlate in vitro activity (e.g., enzyme inhibition) with electronic (Hammett constants) or steric (Taft parameters) descriptors. For example, chlorine’s electron-withdrawing effect may enhance binding affinity in receptor studies .
Data Contradiction Analysis
Q. How should researchers address inconsistent yields in scale-up synthesis?
- Methodology :
- Process Optimization : Use Design of Experiments (DoE) to evaluate factors like mixing efficiency, heating uniformity, and HCl gas dispersion in large-scale reactors.
- Kinetic Profiling : In situ FTIR or Raman spectroscopy monitors reaction progress and intermediate formation .
Safety and Handling in Academic Settings
Q. What safety protocols are critical for handling this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
